molecular formula C31H45N7O4 B10857777 IL-17 modulator 3

IL-17 modulator 3

Cat. No.: B10857777
M. Wt: 579.7 g/mol
InChI Key: IIGKTWLHJSIYEK-NAKRPHOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IL-17 modulator 3 is a chemical compound that acts as a modulator of the interleukin-17 (IL-17) family of cytokines. The IL-17 family consists of six members (IL-17A through IL-17F) and plays a crucial role in the human immune response, particularly in inflammation and autoimmune diseases .

Preparation Methods

The preparation of IL-17 modulator 3 involves synthetic routes that typically include the use of difluorocyclohexyl derivatives. These derivatives are synthesized through a series of chemical reactions, including halogenation, nucleophilic substitution, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .

Chemical Reactions Analysis

IL-17 modulator 3 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., 0-100°C). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of this compound .

Properties

Molecular Formula

C31H45N7O4

Molecular Weight

579.7 g/mol

IUPAC Name

N-[(1S)-1-cycloheptyl-2-[4-[(2R)-3-(4-methylpiperazin-1-yl)-3-oxo-2-(propanoylamino)propyl]anilino]-2-oxoethyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C31H45N7O4/c1-4-27(39)34-25(31(42)38-19-17-36(2)18-20-38)21-22-11-13-24(14-12-22)33-30(41)28(23-9-7-5-6-8-10-23)35-29(40)26-15-16-32-37(26)3/h11-16,23,25,28H,4-10,17-21H2,1-3H3,(H,33,41)(H,34,39)(H,35,40)/t25-,28+/m1/s1

InChI Key

IIGKTWLHJSIYEK-NAKRPHOHSA-N

Isomeric SMILES

CCC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)[C@H](C2CCCCCC2)NC(=O)C3=CC=NN3C)C(=O)N4CCN(CC4)C

Canonical SMILES

CCC(=O)NC(CC1=CC=C(C=C1)NC(=O)C(C2CCCCCC2)NC(=O)C3=CC=NN3C)C(=O)N4CCN(CC4)C

Origin of Product

United States

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